Octyl acetate
Overview
Description
C10H20O2
. It is classified as an ester, formed from the reaction between 1-octanol (octyl alcohol) and acetic acid. This compound is commonly found in various citrus fruits such as oranges and grapefruits, contributing to their characteristic fruity aroma. Octyl acetate is widely used in the flavor and fragrance industries due to its pleasant, fruity odor .Mechanism of Action
Target of Action
Octyl acetate, also known as octyl ethanoate, is an organic compound that is primarily used in the flavor and fragrance industry . It is synthesized from 1-octanol (octyl alcohol) and acetic acid . The primary targets of this compound are the olfactory receptors in the nose, which detect its fruity, slightly waxy floral odor .
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to these receptors in the nose. This binding triggers a signal transduction pathway that results in the perception of a fruity, slightly waxy floral odor . This makes this compound valuable in creating artificial flavors and fragrances .
Biochemical Pathways
This compound is an ester, and it can be synthesized by the Fischer esterification of 1-octanol and acetic acid . This reaction is a type of acyl substitution reaction . The resulting this compound can then be used in various applications, including as a solvent for nitrocellulose, waxes, oils, and some resins .
Pharmacokinetics
Once in the body, it may be metabolized by esterases into 1-octanol and acetic acid .
Result of Action
The primary result of this compound’s action is the perception of a fruity, slightly waxy floral odor . This is due to its interaction with olfactory receptors in the nose. In addition, this compound can also act as a solvent for various substances, including nitrocellulose, waxes, oils, and some resins .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its ability to reach the olfactory receptors in the nose can be affected by temperature and humidity. Furthermore, its stability and efficacy as a solvent can be influenced by factors such as pH and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Octyl acetate is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom, making it incapable of engaging in intermolecular hydrogen bonding This property influences its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
One study found that this compound did not improve product formation and reduced the stability of the system at high cell densities
Molecular Mechanism
This compound can be synthesized by the Fischer esterification of 1-octanol and acetic acid
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 203–211.3°C and a melting point of -38.5– -38°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl acetate is through the Fischer esterification process. This involves the reaction of 1-octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation:
C8H17OH+CH3COOH→C10H20O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Octyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 1-octanol and acetic acid.
Reduction: Reduction of this compound can yield 1-octanol.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 1-octanol and acetic acid.
Reduction: 1-octanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Octyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent for nitrocellulose, waxes, oils, and some resins.
Biology: Employed in studies involving olfactory receptors due to its distinct fruity odor.
Medicine: Utilized as an extraction solvent in the production of antibiotics and other pharmaceuticals.
Industry: Commonly used in the flavor and fragrance industries to impart fruity notes to products.
Comparison with Similar Compounds
Octyl acetate can be compared with other esters that have similar applications and properties. Some of these compounds include:
Ethyl acetate: Commonly used as a solvent in the production of paints and coatings.
Butyl acetate: Used in the manufacture of lacquers and as a solvent in the production of plastics.
Isoamyl acetate: Known for its banana-like odor and used in flavorings and perfumes.
Uniqueness
This compound stands out due to its longer carbon chain, which imparts a distinct fruity aroma that is less volatile compared to shorter-chain esters like ethyl acetate and butyl acetate. This makes it particularly valuable in applications where a longer-lasting fragrance is desired .
Properties
IUPAC Name |
octyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYBTZIQSIBWLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044202 | |
Record name | Octyl acetate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor like orange blossom or jasmine; [Acros Organics MSDS], Liquid, colourless liquid with a fruity, orange-like, jasmine-like odour | |
Record name | Octyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
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Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
206.00 to 211.00 °C. @ 760.00 mm Hg | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
miscible with alcohol, most fixed oils, organic solvents; insoluble in water, 1 ml in 4 ml 70% alcohol (in ethanol) | |
Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.868 | |
Record name | Octyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/250/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.4 [mmHg] | |
Record name | Octyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
112-14-1 | |
Record name | Octyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octyl acetate | |
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Record name | Octyl acetate | |
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Record name | Acetic acid, octyl ester | |
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Record name | Octyl acetate | |
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Record name | Octyl acetate | |
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Record name | OCTYL ACETATE | |
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Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-38.5 °C | |
Record name | Octyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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